2-Amino-3-cyclopropoxybenzoic acid
Description
2-Amino-3-cyclopropoxybenzoic acid is a benzoic acid derivative featuring a cyclopropoxy ether substituent at position 3 and an amino group at position 2. This compound is structurally distinct due to the strained cyclopropane ring, which influences its physicochemical properties and reactivity. The cyclopropoxy group may enhance metabolic stability or modulate solubility compared to other substituents, making it a candidate for medicinal chemistry optimization.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-amino-3-cyclopropyloxybenzoic acid |
InChI |
InChI=1S/C10H11NO3/c11-9-7(10(12)13)2-1-3-8(9)14-6-4-5-6/h1-3,6H,4-5,11H2,(H,12,13) |
InChI Key |
JJULSLBVXDPBFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2N)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Cyclopropoxy vs.
- Substituent Effects: The formyl group in 2-Amino-3-formylbenzoic acid confers electrophilic reactivity, necessitating careful handling due to toxicity risks , whereas the hydroxy group in its hydrochloride salt improves aqueous solubility .
Research Findings on Functional Group Impact
- Reactivity : Cyclopropoxy ethers are less prone to hydrolysis than ester-linked substituents, enhancing stability under physiological conditions. This property is critical for drug candidates requiring prolonged bioavailability .
- Solubility: The hydrochloride salt of 2-Amino-3-hydroxybenzoic acid demonstrates improved solubility compared to the free acid form, a common strategy in formulation development .
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